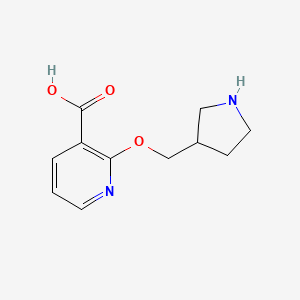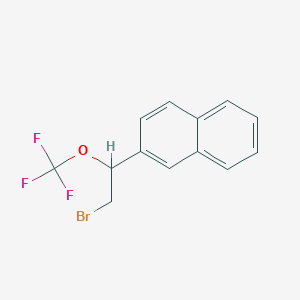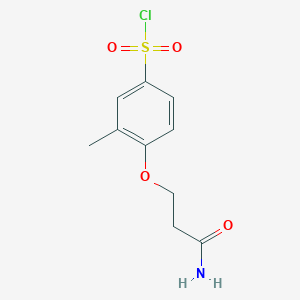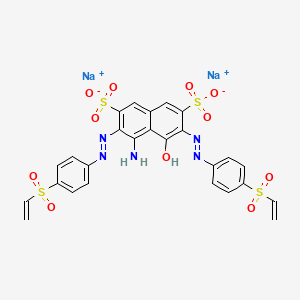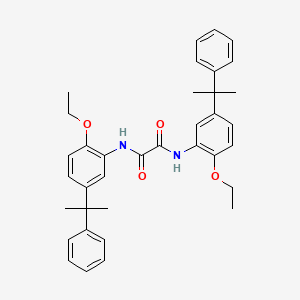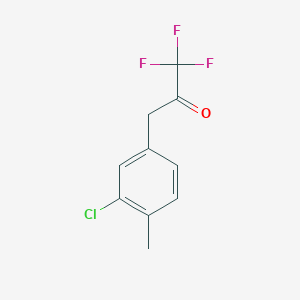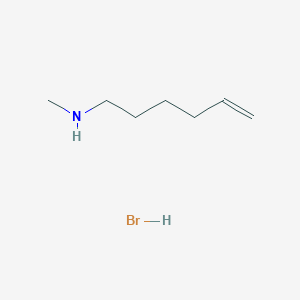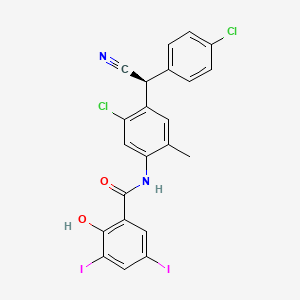
(S)-closantel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-closantel is a chiral anthelmintic agent primarily used in veterinary medicine to control parasitic infections in livestock. It is a derivative of salicylanilide and exhibits potent activity against a range of parasitic worms, particularly those affecting the liver and gastrointestinal tract.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-closantel typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 4-chloro-3-nitroaniline, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for veterinary pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-closantel undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(S)-closantel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on parasitic worms and its potential use in controlling parasitic infections in various animal models.
Medicine: Explored for its potential use in treating parasitic infections in humans, particularly in regions with high prevalence of parasitic diseases.
Industry: Utilized in the development of new anthelmintic agents and formulations for veterinary use.
Wirkmechanismus
(S)-closantel exerts its effects by disrupting the energy metabolism of parasitic worms. It targets the mitochondrial electron transport chain, leading to a depletion of adenosine triphosphate (ATP) and subsequent paralysis and death of the parasite. The compound specifically inhibits the enzyme fumarate reductase, which is crucial for the survival of the parasite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rafoxanide: Another salicylanilide derivative with similar anthelmintic properties.
Oxyclozanide: Used to treat liver fluke infections in livestock.
Nitroxynil: Effective against a range of parasitic worms.
Uniqueness
(S)-closantel is unique due to its chiral nature, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or achiral counterparts. Its specific mechanism of action targeting fumarate reductase also distinguishes it from other anthelmintic agents.
Eigenschaften
Molekularformel |
C22H14Cl2I2N2O2 |
|---|---|
Molekulargewicht |
663.1 g/mol |
IUPAC-Name |
N-[5-chloro-4-[(S)-(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/t17-/m0/s1 |
InChI-Schlüssel |
JMPFSEBWVLAJKM-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)[C@@H](C#N)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
